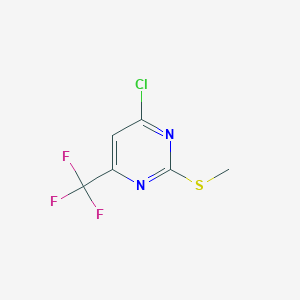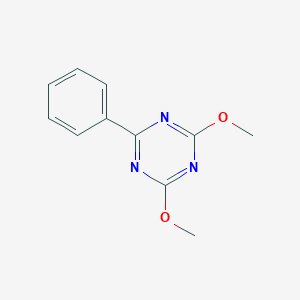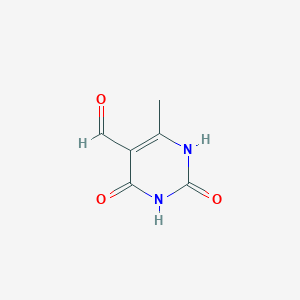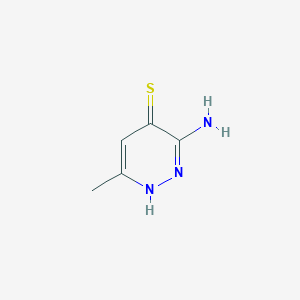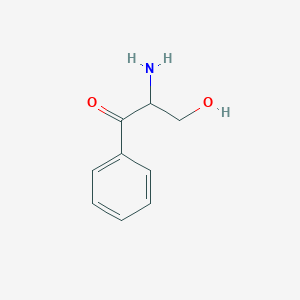
2-Amino-3-hydroxy-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-hydroxy-1-phenylpropan-1-one, also known as phenylalanine hydroxylase inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Amino-3-hydroxy-1-phenylpropan-1-one is based on its ability to inhibit the activity of 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxylase. This enzyme is responsible for converting 2-Amino-3-hydroxy-1-phenylpropan-1-onee to tyrosine, which is an essential amino acid. Inhibition of this enzyme leads to a buildup of 2-Amino-3-hydroxy-1-phenylpropan-1-onee and a decrease in tyrosine levels, which can be beneficial in treating phenylketonuria.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Amino-3-hydroxy-1-phenylpropan-1-one are mainly related to its ability to inhibit 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxylase. This inhibition leads to a decrease in tyrosine levels and an increase in 2-Amino-3-hydroxy-1-phenylpropan-1-onee levels, which can have various effects on the body. In phenylketonuria patients, this can lead to a decrease in 2-Amino-3-hydroxy-1-phenylpropan-1-onee levels and an increase in tyrosine levels, which can improve cognitive function and prevent neurological damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-3-hydroxy-1-phenylpropan-1-one has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxylase, which can be useful in studying the effects of 2-Amino-3-hydroxy-1-phenylpropan-1-onee and tyrosine on various biological processes. One limitation is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Amino-3-hydroxy-1-phenylpropan-1-one. One direction is to study its potential applications in treating other genetic disorders that involve abnormal amino acid metabolism. Another direction is to explore its potential as an alternative to traditional pesticides in agriculture. Additionally, further research is needed to determine its safety and efficacy in human clinical trials.
Méthodes De Synthèse
2-Amino-3-hydroxy-1-phenylpropan-1-one can be synthesized through a multi-step process. The first step involves the reaction of 2-Amino-3-hydroxy-1-phenylpropan-1-onee with hydroxylamine to form 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxamate. This intermediate is then treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then coupled with acetoacetate to form the target compound.
Applications De Recherche Scientifique
2-Amino-3-hydroxy-1-phenylpropan-1-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, it has been shown to inhibit the activity of 2-Amino-3-hydroxy-1-phenylpropan-1-onee hydroxylase, an enzyme that converts 2-Amino-3-hydroxy-1-phenylpropan-1-onee to tyrosine. This inhibition can be useful in treating phenylketonuria, a genetic disorder characterized by the inability to metabolize 2-Amino-3-hydroxy-1-phenylpropan-1-onee. In agriculture, it has been shown to inhibit the growth of certain plant pathogens, making it a potential alternative to traditional pesticides. In the food industry, it has been shown to inhibit the formation of acrylamide, a potential carcinogen that forms during high-temperature cooking.
Propriétés
Numéro CAS |
16735-23-2 |
|---|---|
Nom du produit |
2-Amino-3-hydroxy-1-phenylpropan-1-one |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-amino-3-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H11NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8,11H,6,10H2 |
Clé InChI |
XQRAVJOTJAQCIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(CO)N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(CO)N |
Synonymes |
2-AMINO-3-HYDROXY-1-PHENYL-1-PROPANONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



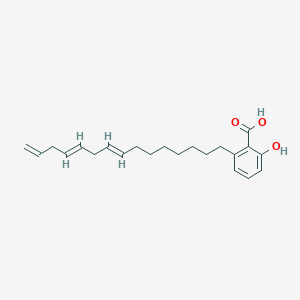
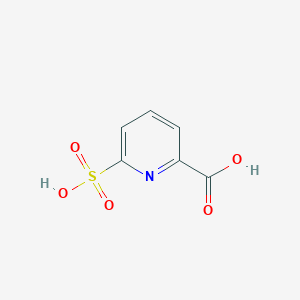
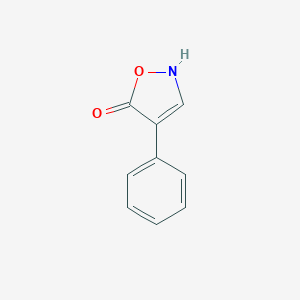

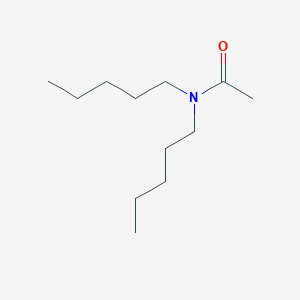
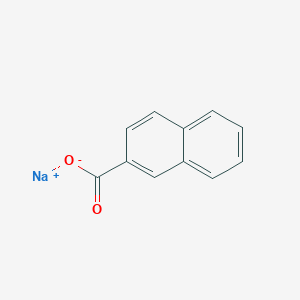
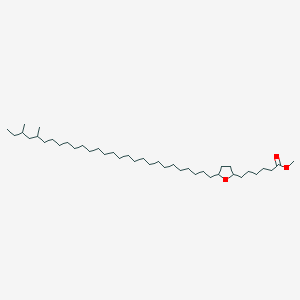
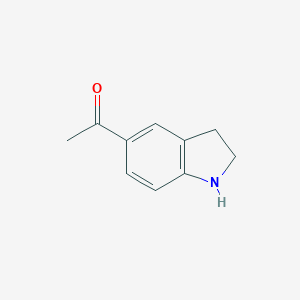
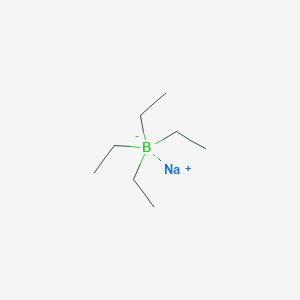
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)
